An In-depth Technical Guide to 6-Chloro-2-Methyl-4-Pyrimidinol: Structure, Properties, and Synthesis
An In-depth Technical Guide to 6-Chloro-2-Methyl-4-Pyrimidinol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-2-Methyl-4-Pyrimidinol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical structure, numbering, physicochemical properties, and a representative synthetic protocol.
Chemical Structure and Numbering
6-Chloro-2-Methyl-4-Pyrimidinol (CAS No: 17551-52-9) is a substituted pyrimidine derivative.[1][2][3][4] The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. In this specific compound, a chlorine atom is attached at position 6, a methyl group at position 2, and a hydroxyl group at position 4.
The standard IUPAC numbering of the pyrimidine ring starts from one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants. For 6-Chloro-2-Methyl-4-Pyrimidinol, the numbering is as follows:
It is important to note that 6-Chloro-2-Methyl-4-Pyrimidinol can exist in tautomeric forms, the hydroxy form (enol) and the keto form (6-Chloro-2-methyl-1H-pyrimidin-4-one).[2][5] The equilibrium between these two forms can be influenced by the solvent and pH.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Chloro-2-Methyl-4-Pyrimidinol is presented in the table below.
| Property | Value | Reference |
| CAS Number | 17551-52-9 | [1][2][3][4] |
| Molecular Formula | C5H5ClN2O | [1][2][6] |
| Molecular Weight | 144.56 g/mol | [1][4] |
| Appearance | White to light yellow powder/crystal | [6] |
| Melting Point | 228.0 - 238.0 °C | [6] |
| Flash Point | 233 °C | [3] |
| SMILES | Clc1[nH]c(n--INVALID-LINK--=O)C | [1] |
| InChI | 1S/C5H5ClN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9) | [1] |
Synthesis
The synthesis of 6-Chloro-2-Methyl-4-Pyrimidinol typically involves the chlorination of a pyrimidine precursor followed by selective hydrolysis. A common synthetic route starts from 2-Methyl-4,6-dihydroxypyrimidine.
Experimental Protocol: Synthesis via Selective Hydrolysis
This protocol outlines the synthesis of 6-Chloro-2-Methyl-4-Pyrimidinol from 4,6-Dichloro-2-methylpyrimidine, which can be prepared from 2-Methyl-4,6-dihydroxypyrimidine.[7]
Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine
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Reactants: 2-Methyl-4,6-dihydroxypyrimidine, Phosphorus oxychloride (POCl₃).
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Procedure: A mixture of 2-Methyl-4,6-dihydroxypyrimidine and an excess of phosphorus oxychloride is heated under reflux. The reaction progress is monitored by a suitable technique (e.g., TLC or GC). After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane).
Step 2: Selective Hydrolysis to 6-Chloro-2-Methyl-4-Pyrimidinol
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Reactants: 4,6-Dichloro-2-methylpyrimidine, aqueous base (e.g., NaOH).
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Procedure: 4,6-Dichloro-2-methylpyrimidine is dissolved in a suitable solvent (e.g., dioxane or ethanol). A stoichiometric amount of an aqueous base is added dropwise at a controlled temperature. The chlorine atom at the 4-position is more susceptible to nucleophilic substitution than the one at the 6-position due to the electronic effects of the ring nitrogen atoms.[7] The reaction is stirred until completion (monitored by TLC or HPLC). The reaction mixture is then acidified to precipitate the product. The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.
Applications in Research and Drug Development
Substituted pyrimidines are a class of compounds with a wide range of biological activities and are core structures in many pharmaceuticals. 6-Chloro-2-Methyl-4-Pyrimidinol serves as a versatile building block for the synthesis of more complex molecules. The chloro and hydroxyl groups provide reactive sites for further functionalization, enabling the generation of libraries of compounds for screening in drug discovery programs. For instance, the chlorine atom can be displaced by various nucleophiles to introduce different substituents at the 6-position.
References
- 1. 6-Chloro-2-methylpyrimidin-4-ol AldrichCPR 17551-52-9 [sigmaaldrich.com]
- 2. 6-Chloro-4-hydroxy-2-methylpyrimidine, 97% | Fisher Scientific [fishersci.ca]
- 3. 6-Chloro-2-methyl-4-pyrimidinol | 17551-52-9 | SAA55152 [biosynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 6. 6-Chloro-4-hydroxy-2-methylpyrimidine, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. 6-Chloro-2-Methyl-4-Pyrimidinol | 17551-52-9 | Benchchem [benchchem.com]
